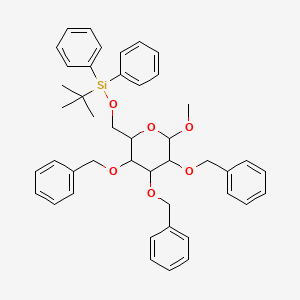
(2-Ethynylphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethynylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H14Si. It is characterized by the presence of a phenyl ring substituted with an ethynyl group at the second position and a trimethylsilyl group. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Ethynylphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(trimethylsilylethynyl)benzene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of chloro-trimethyl-silane . Another method includes the nickel-catalyzed cross-coupling of ethynyltrimethylsilane with benzonitriles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethynylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through reactions with appropriate reagents.
Cross-Coupling Reactions: It participates in Sonogashira cross-coupling reactions to form carbon-carbon bonds.
Desilylation Reactions: The removal of the trimethylsilyl group can be achieved under specific conditions.
Common Reagents and Conditions:
Nickel Catalysts: Used in cross-coupling reactions.
n-Butyllithium: Employed in substitution reactions.
Chloro-trimethyl-silane: Utilized in the synthesis process.
Major Products Formed:
1,4-Disubstituted 1,2,3-Triazoles: Formed through Sonogashira cross-coupling-desilylation-cycloaddition reactions.
Polycarbosilane Films: Produced via laser-induced polymerization.
Aplicaciones Científicas De Investigación
(2-Ethynylphenyl)trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a substrate in various organic synthesis reactions, including the preparation of complex molecules.
Materials Science: Employed in the deposition of polycarbosilane films for advanced material applications.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2-Ethynylphenyl)trimethylsilane involves its reactivity with various reagents to form new chemical bonds. The ethynyl group acts as a nucleophile in cross-coupling reactions, while the trimethylsilyl group can be selectively removed or substituted. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but different reactivity and applications.
Ethynyltrimethylsilane: Shares the ethynyl and trimethylsilyl groups but differs in the position of substitution.
(4-Ethynylphenyl)trimethylsilane: Another isomer with the ethynyl group at the fourth position.
Uniqueness: (2-Ethynylphenyl)trimethylsilane is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers and other similar compounds. Its ability to participate in diverse chemical reactions and form complex structures makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
78905-09-6 |
|---|---|
Fórmula molecular |
C11H14Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
(2-ethynylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H14Si/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3 |
Clave InChI |
SKRALBDPWWULBT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1C#C |
Números CAS relacionados |
112754-88-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)





